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Abstract
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for

one-carbon (1C) metabolism, a pathway fundamental for the biosynthesis of nucleotides and

amino acids. Notably, MTHFD2 is highly expressed in embryonic tissues and a wide array of

cancers, while its presence in healthy adult tissues is minimal. This differential expression

profile makes MTHFD2 a compelling target for anticancer therapies. This technical guide

provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mthfd2-
IN-1 (also known as DS18561882), a potent and selective inhibitor of MTHFD2. We will detail

the experimental protocols for key assays, present quantitative data in a structured format, and

visualize the relevant biological pathways and experimental workflows.

Introduction to MTHFD2 as a Therapeutic Target
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-

methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[1]

This process is a critical source of one-carbon units for de novo purine synthesis, which is

essential for DNA replication and cell proliferation.[2] Cancer cells, with their high proliferative

rate, are particularly dependent on this pathway to meet their metabolic demands.

The overexpression of MTHFD2 has been correlated with poor prognosis in various cancers,

including breast cancer, colorectal cancer, and acute myeloid leukemia (AML).[1][3] Genetic
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knockdown of MTHFD2 has been shown to impair cancer cell proliferation and induce

apoptosis, further validating it as a promising therapeutic target.[2] The development of small

molecule inhibitors against MTHFD2, therefore, represents a promising strategy for cancer

treatment with a potentially wide therapeutic window.

Discovery of Mthfd2-IN-1 (DS18561882)
Mthfd2-IN-1 (DS18561882) was discovered through a systematic drug discovery campaign

that began with high-throughput screening (HTS) to identify initial hits, followed by structure-

based drug design (SBDD) for lead optimization.[4]

High-Throughput Screening and Hit Identification
An initial HTS of a compound library was performed to identify molecules that could inhibit the

enzymatic activity of MTHFD2. This screening led to the identification of a novel

tetrahydropyrido[4,3-d]pyrimidin-4-one scaffold as a promising starting point for further

development.[4]

Structure-Based Drug Design and Lead Optimization
Following the identification of the initial hit, X-ray crystallography was employed to determine

the binding mode of the compound within the MTHFD2 active site. This structural information

guided a scaffold hopping strategy, leading to the design of a tricyclic coumarin scaffold with

improved potency and selectivity.[4] Further optimization of this scaffold by investigating

various substituents resulted in the identification of DS18561882 (Mthfd2-IN-1), which

demonstrated significantly enhanced MTHFD2 inhibitory activity and favorable pharmacokinetic

properties.[5]

Synthesis of Mthfd2-IN-1 (DS18561882)
The synthesis of Mthfd2-IN-1 is based on the construction of the key tricyclic coumarin core,

followed by functionalization. The general synthetic approach is outlined below.

Experimental Workflow: Synthesis of Tricyclic Coumarin
Scaffold
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Caption: Synthetic workflow for Mthfd2-IN-1.

Synthetic Protocol Overview:
The synthesis of the tricyclic coumarin scaffold is typically achieved through a Pechmann

condensation of a substituted phenol with a β-ketoester or a similar malonic acid derivative.[4]

The resulting coumarin can then undergo further reactions to introduce the necessary

functional groups. The final step often involves an amidation or coupling reaction to attach the

desired side chain, yielding Mthfd2-IN-1. For the specific synthesis of DS18561882, the

introduction of an amine moiety at the 8-position and a methyl group at the 7-position of the

tricyclic coumarin scaffold was found to be crucial for its high potency.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12388044?utm_src=pdf-body-img
https://www.benchchem.com/product/b12388044?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580548/
https://www.benchchem.com/product/b12388044?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01113
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Evaluation and Quantitative Data
Mthfd2-IN-1 has been extensively evaluated for its biochemical and cellular activity. The

following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

Compound Target IC50 (µM)
Selectivity
(MTHFD1/MTH
FD2)

Reference

Mthfd2-IN-1 MTHFD2 0.0063 ~90-fold [6]

(DS18561882) MTHFD1 0.57 [6]

DS44960156 MTHFD2 0.45 >18-fold [4]

MTHFD1 >100 [4]

LY345899 MTHFD2 0.663 0.14-fold [7]

MTHFD1 0.096 [7]

Table 2: Cellular Activity
Compound Cell Line Assay Type GI50 (µM) Reference

Mthfd2-IN-1 MDA-MB-231 Proliferation 0.140 [5]

(DS18561882) MCF-7 Proliferation -

Signaling Pathways and Mechanism of Action
MTHFD2 plays a central role in mitochondrial one-carbon metabolism, which is intricately

linked to other key cellular processes. Inhibition of MTHFD2 by Mthfd2-IN-1 disrupts this

metabolic pathway, leading to a depletion of purine pools necessary for DNA and RNA

synthesis. This ultimately results in cell cycle arrest and apoptosis in cancer cells.

MTHFD2 Signaling Network
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Caption: MTHFD2 signaling and mechanism of Mthfd2-IN-1.

Recent studies have also suggested a link between MTHFD2 and the AKT signaling pathway, a

key regulator of cell growth and survival.[8] MTHFD2 expression has been shown to modulate

AKT activity, and inhibition of MTHFD2 may exert its anticancer effects in part through the

downregulation of this pathway.[8]
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Detailed Experimental Protocols
MTHFD2 Enzymatic Assay
This assay measures the dehydrogenase activity of MTHFD2 by monitoring the reduction of

NAD+ to NADH.

Reagents:

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

Recombinant human MTHFD2 enzyme.

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

Cofactor: NAD+.

Mthfd2-IN-1 (or other test compounds) dissolved in DMSO.

Procedure:

Prepare a reaction mixture containing assay buffer, MTHFD2 enzyme, and NAD+.

Add Mthfd2-IN-1 or DMSO (vehicle control) to the reaction mixture and incubate for a pre-

determined time at room temperature.

Initiate the reaction by adding the substrate, CH2-THF.

Monitor the increase in absorbance at 340 nm (corresponding to NADH production) over

time using a spectrophotometer.

Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of Mthfd2-IN-1 on cancer cell proliferation.

Materials:
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Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

Complete cell culture medium (e.g., DMEM with 10% FBS).

Mthfd2-IN-1 dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of Mthfd2-IN-1 or DMSO (vehicle control) for 72 hours.

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce MTT to formazan crystals.

Add solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

GI50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of Mthfd2-IN-1 to MTHFD2 in a cellular context.

Workflow:
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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol Overview:

Intact cells are treated with either Mthfd2-IN-1 or a vehicle control.

The treated cells are then heated to a range of temperatures.
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Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins are

stabilized and remain soluble.

After heating, the cells are lysed, and the aggregated proteins are separated from the

soluble fraction by centrifugation.

The amount of soluble MTHFD2 in the supernatant is then quantified, typically by Western

blotting.

An increase in the thermal stability of MTHFD2 in the presence of Mthfd2-IN-1 confirms

target engagement.

Conclusion
Mthfd2-IN-1 (DS18561882) has emerged as a potent and selective inhibitor of MTHFD2 with

promising preclinical anticancer activity. Its discovery through a combination of HTS and SBDD

highlights the power of modern drug discovery techniques. The detailed experimental protocols

and quantitative data presented in this guide provide a valuable resource for researchers in the

field of cancer metabolism and drug development. Further investigation into the clinical

potential of Mthfd2-IN-1 and other MTHFD2 inhibitors is warranted and holds the promise of

delivering novel and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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